molecular formula C6H8BrN3O2S B13019515 5-Bromo-4-(methylamino)pyridine-3-sulfonamide

5-Bromo-4-(methylamino)pyridine-3-sulfonamide

Cat. No.: B13019515
M. Wt: 266.12 g/mol
InChI Key: IJLPZXLIVFFAGL-UHFFFAOYSA-N
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Description

5-Bromo-4-(methylamino)pyridine-3-sulfonamide is a versatile chemical compound with a unique molecular structure. It has a molecular weight of 266.12 g/mol and is known for its high purity, often exceeding 95% . This compound is utilized in various scientific research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(methylamino)pyridine-3-sulfonamide typically involves the bromination of 4-(methylamino)pyridine-3-sulfonamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent under controlled temperature conditions . The process may also involve purification steps such as recrystallization to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of significant quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(methylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

5-Bromo-4-(methylamino)pyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways involved in disease progression, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(methylamino)pyridine-3-sulfonamide stands out due to its high purity and versatility in various applications. Its unique molecular structure allows for specific interactions with biological targets, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C6H8BrN3O2S

Molecular Weight

266.12 g/mol

IUPAC Name

5-bromo-4-(methylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C6H8BrN3O2S/c1-9-6-4(7)2-10-3-5(6)13(8,11)12/h2-3H,1H3,(H,9,10)(H2,8,11,12)

InChI Key

IJLPZXLIVFFAGL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1S(=O)(=O)N)Br

Origin of Product

United States

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